molecular formula C19H18BrNO3S B14009067 4-Bromo-5-ethoxy-1-(4-methylphenyl)sulfonyl-1-benzazepine CAS No. 20426-64-6

4-Bromo-5-ethoxy-1-(4-methylphenyl)sulfonyl-1-benzazepine

Cat. No.: B14009067
CAS No.: 20426-64-6
M. Wt: 420.3 g/mol
InChI Key: PYGSIFMTYHLSIG-UHFFFAOYSA-N
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Description

1H-1-Benzazepine,4-bromo-5-ethoxy-1-[(4-methylphenyl)sulfonyl]- is a complex organic compound belonging to the benzazepine family Benzazepines are heterocyclic compounds characterized by a seven-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Benzazepine,4-bromo-5-ethoxy-1-[(4-methylphenyl)sulfonyl]- can be achieved through several synthetic routes. One common method involves the use of N-acyl-N-ethylaniline as a starting material, which undergoes intramolecular alkylation at the ortho position of the aromatic ring under Friedel–Crafts conditions . Another approach is the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-1-Benzazepine,4-bromo-5-ethoxy-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1H-1-Benzazepine,4-bromo-5-ethoxy-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-1-Benzazepine,4-bromo-5-ethoxy-1-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate various biological and chemical processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-Benzazepine: A simpler structure without the additional functional groups.

    2-Benzazepine: Differing in the position of the nitrogen atom within the ring.

    3-Benzazepine: Another isomer with distinct properties.

Properties

CAS No.

20426-64-6

Molecular Formula

C19H18BrNO3S

Molecular Weight

420.3 g/mol

IUPAC Name

4-bromo-5-ethoxy-1-(4-methylphenyl)sulfonyl-1-benzazepine

InChI

InChI=1S/C19H18BrNO3S/c1-3-24-19-16-6-4-5-7-18(16)21(13-12-17(19)20)25(22,23)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3

InChI Key

PYGSIFMTYHLSIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C)Br

Origin of Product

United States

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